Regulatory Recognition: USP Listing as a Specific Process Impurity
4-Dimethylsilyl Entecavir is explicitly listed as one of eight impurities in the United States Pharmacopeia (USP) monograph for Entecavir, alongside furoentecavir and entecavir related compound A, and is classified as a synthetic by-product from carbon-silicon oxidation steps [1]. This regulatory recognition establishes it as a critical marker impurity that must be controlled in Entecavir drug substance and product, unlike non-silylated process impurities or stereoisomers which may originate from different synthetic pathways [2].
| Evidence Dimension | Regulatory impurity classification and monitoring requirement |
|---|---|
| Target Compound Data | Listed as USP impurity for Entecavir; process by-product from carbon-silicon oxidation |
| Comparator Or Baseline | Other Entecavir impurities (e.g., 1'-epi-Entecavir, 3'-epi-Entecavir) not derived from carbon-silicon oxidation |
| Quantified Difference | Not directly quantified; regulatory classification implies mandatory control limit (typically NMT 0.10% or 0.15% in ICH guidelines) |
| Conditions | USP monograph; Entecavir drug substance analysis |
Why This Matters
Pharmaceutical manufacturers developing Entecavir ANDAs require this specific impurity reference standard to meet USP compliance and ICH Q3A impurity thresholds, avoiding costly method revalidation or regulatory delays.
- [1] Chemhui. (2020). 恩替卡韦有机杂质的分析与控制. Analysis and Control of Organic Impurities in Entecavir. View Source
- [2] Pendri, Y., et al. (2005). Process for the preparation of entecavir and novel intermediates thereof via carbon-silicon oxidation. US Patent US7511139B2. View Source
